![molecular formula C13H16O3S2 B14614865 [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 60246-54-0](/img/structure/B14614865.png)
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a butoxybenzene moiety, a carbothioyl group, and a sulfanylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting butoxybenzene is then subjected to a Friedel-Crafts acylation reaction with thioacetic acid to introduce the carbothioyl group. Finally, the sulfanylacetic acid moiety is introduced through a nucleophilic substitution reaction using chloroacetic acid and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Reduction: The carbothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Chloroacetic acid, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted acetic acids
Scientific Research Applications
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Ethoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Propoxybenzene-1-carbothioyl)sulfanyl]acetic acid
Uniqueness
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to its butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its methoxy, ethoxy, and propoxy analogs .
Properties
CAS No. |
60246-54-0 |
|---|---|
Molecular Formula |
C13H16O3S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-butoxybenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C13H16O3S2/c1-2-3-8-16-11-6-4-10(5-7-11)13(17)18-9-12(14)15/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
BKXQGSJSYSCZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

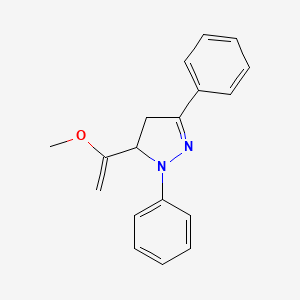

![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
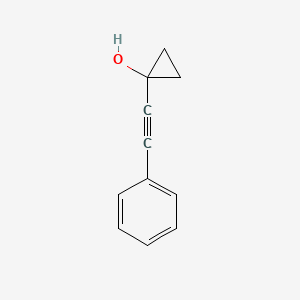
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
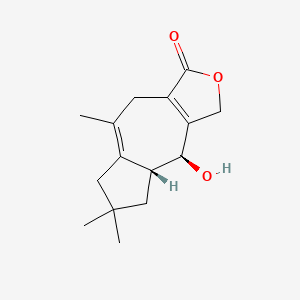
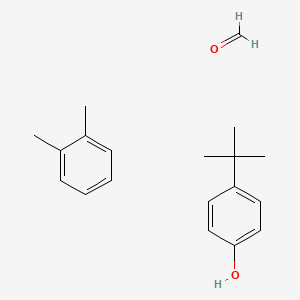
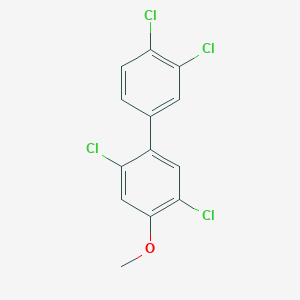
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
